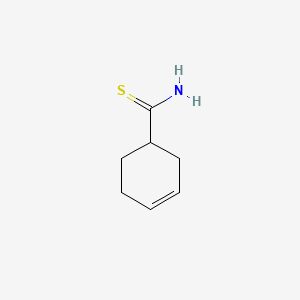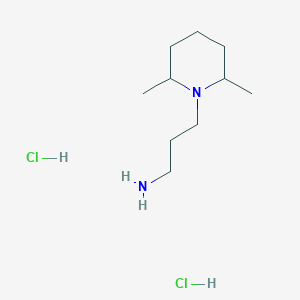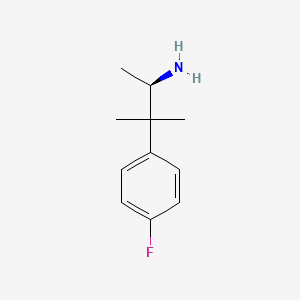
(2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine is a chiral amine compound characterized by the presence of a fluorophenyl group and a methyl group attached to a butan-2-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2-butanone.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-fluorobenzaldehyde and 2-butanone in the presence of a base such as sodium hydroxide.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding alcohol.
Amination: The final step involves the amination of the alcohol using ammonia or an amine source under catalytic hydrogenation conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Products include 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Products include secondary or tertiary amines.
Substitution: Products vary depending on the substituents introduced, such as halogenated derivatives or alkylated amines.
科学的研究の応用
Chemistry
In chemistry, (2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the effects of fluorinated aromatic amines on biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor or intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.
Industry
Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and materials.
作用機序
The mechanism of action of (2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the amine group facilitates interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2R)-3-(4-chlorophenyl)-3-methylbutan-2-amine: Similar structure with a chlorine substituent instead of fluorine.
(2R)-3-(4-bromophenyl)-3-methylbutan-2-amine: Bromine substituent instead of fluorine.
(2R)-3-(4-methylphenyl)-3-methylbutan-2-amine: Methyl substituent instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine imparts unique properties such as increased lipophilicity, metabolic stability, and altered electronic effects. These characteristics can enhance its performance in various applications compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H16FN |
|---|---|
分子量 |
181.25 g/mol |
IUPAC名 |
(2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-8H,13H2,1-3H3/t8-/m1/s1 |
InChIキー |
UZRBNCULZJMGLZ-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](C(C)(C)C1=CC=C(C=C1)F)N |
正規SMILES |
CC(C(C)(C)C1=CC=C(C=C1)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


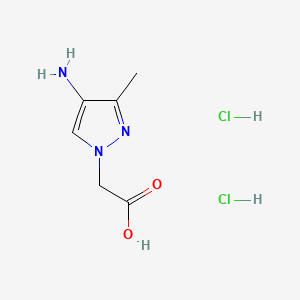
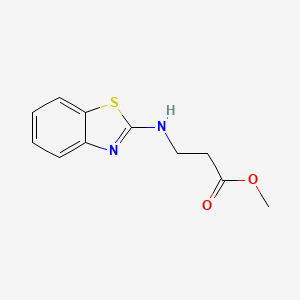

![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13575163.png)
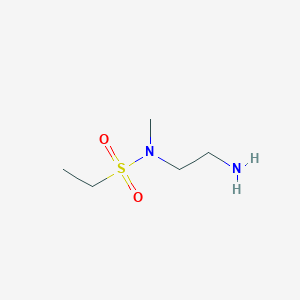
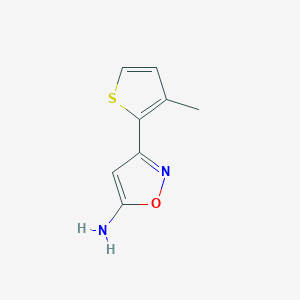

![3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13575194.png)
![N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide](/img/structure/B13575196.png)
